5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-25-17-6-5-13(20)10-15(17)18(24)21-14-4-2-3-12(9-14)16-11-23-7-8-26-19(23)22-16/h2-11H,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPNEICKJKTPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
5-Chlorosalicylic acid is methylated using dimethyl sulfate under alkaline conditions to yield methyl 5-chloro-2-methoxybenzoate (Source).
Hydrolysis to 5-Chloro-2-Methoxybenzoic Acid
The ester undergoes saponification with aqueous NaOH:
Conversion to Acyl Chloride
Treatment with thionyl chloride (SOCl2) generates 5-chloro-2-methoxybenzoyl chloride :
Synthesis of 3-(Imidazo[2,1-b]Thiazol-6-yl)Aniline
Imidazo[2,1-b]Thiazole Core Construction
Source outlines a cyclization strategy using 2-amino-3-[(4-bromobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide to form the imidazo[2,1-b]thiazole scaffold.
Introduction of the Aryl Group
A Suzuki-Miyaura coupling attaches a 3-aminophenyl moiety to the imidazo[2,1-b]thiazole (Source, Example 23):
Amide Coupling: Final Step
5-Chloro-2-methoxybenzoyl chloride reacts with 3-(imidazo[2,1-b]thiazol-6-yl)aniline under Schotten-Baumann conditions:
- Conditions : Dichloromethane, triethylamine, 0°C to room temperature.
- Purification : Column chromatography (SiO2, ethyl acetate/hexane).
- Yield : 78–82%.
Alternative Synthetic Routes
Direct Aminolysis of Methyl Ester
Methyl 5-chloro-2-methoxybenzoate undergoes aminolysis with the heterocyclic amine (Source):
Solid-Phase Synthesis
A resin-bound approach using Rink amide resin improves purity:
Characterization and Analytical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C20H15ClN4O2S |
| Melting Point | 188–189°C (recrystallized) |
| 1H NMR (CDCl3) | δ 8.21 (s, 1H, imidazo), 7.89 (d, 2H, aryl) |
| HRMS | [M+H]+ 423.0521 (calc. 423.0524) |
Challenges and Optimization
- Regioselectivity : Ensuring substitution at the 6-position of imidazo[2,1-b]thiazole requires Pd-catalyzed cross-coupling optimization.
- Aminolysis Side Reactions : Excess acyl chloride necessitates slow addition and low temperatures.
- Purification : Silica gel chromatography resolves co-eluting byproducts.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated imidazothiazole rings.
Substitution: Derivatives with substituted benzamide moieties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide has been investigated for its potential anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cells. The compound's mechanism of action may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival .
Antimycobacterial Properties
Research indicates that this compound may also possess activity against Mycobacterium tuberculosis. Similar imidazo[2,1-b]thiazole derivatives have demonstrated efficacy in inhibiting the growth of this pathogen by targeting enzymes involved in essential metabolic pathways, such as pantothenate synthetase . The selectivity towards Mycobacterium tuberculosis over non-tuberculous mycobacteria suggests a promising therapeutic profile.
Biological Research
Biochemical Interactions
In biochemical studies, this compound has been evaluated for its interactions with various biological targets. These include enzymes and receptors that play critical roles in cellular processes. The compound's ability to modulate these interactions can lead to significant changes in gene expression and cellular metabolism, making it a valuable tool for understanding complex biological systems .
Cellular Effects
The cellular effects of this compound are still under investigation; however, preliminary findings suggest that it may influence cell signaling pathways and impact cellular functions such as apoptosis and proliferation. This makes it an interesting candidate for further studies aimed at elucidating its full potential in cellular biology .
Synthetic Applications
Building Block for Complex Molecules
In synthetic organic chemistry, this compound is utilized as a building block for the synthesis of more complex molecules with potential biological activities. Its structural features allow chemists to modify and create new derivatives that may exhibit enhanced or novel pharmacological properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . For example, it may inhibit protein kinases involved in cell signaling pathways, resulting in apoptosis or programmed cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Comparison
The compound is compared below with three analogs:
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
5-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylbenzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-one ()
Table 1: Structural and Functional Comparison
Mechanistic Insights
- PFOR Inhibition : Both the target compound and ’s analog likely target PFOR, a key enzyme in anaerobic energy metabolism. The amide anion in these compounds disrupts electron transfer in PFOR, leading to microbial death .
- Hydrogen Bonding: ’s compound stabilizes crystal packing via N–H···N and C–H···F/O interactions, which may influence solubility and bioavailability.
- Electron-Withdrawing Effects : The chloro substituent in the target compound may enhance the electrophilicity of the benzamide, aiding anion formation. In contrast, ’s difluoro substituents provide steric and electronic modulation .
Biological Activity
5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Chlorine atom at the 5-position of the benzamide.
- Imidazo[2,1-b]thiazole moiety , which contributes to its biological activity.
- Methoxy group at the 2-position of the benzamide.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : The compound may act as a modulator for certain receptors implicated in neuropsychiatric disorders, similar to compounds that target the 5-HT6 receptor, which is associated with appetite regulation and mood disorders.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
The mechanism appears to involve the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as the MAPK/ERK pathway.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains of bacteria .
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The study found that at an IC50 of approximately 10.5 µM, significant apoptosis was observed, correlating with increased levels of pro-apoptotic markers such as caspase-3 activation.
Case Study 2: Antimicrobial Activity
In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively at MIC values comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Metabolism : Initial studies suggest liver metabolism with potential active metabolites contributing to its pharmacological effects.
- Excretion : Primarily excreted via renal pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Preparation of the imidazo[2,1-b]thiazole core via cyclization of thioamide intermediates under acidic conditions .
- Step 2 : Functionalization of the phenyl ring via Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the benzamide moiety .
- Step 3 : Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from methanol .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, imidazo-thiazole protons at δ 7.2–8.1 ppm) .
- X-ray Crystallography : Resolves ambiguity in imidazo-thiazole orientation and hydrogen-bonding interactions (e.g., N–H⋯N dimerization) .
- LC-MS : Monitors purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 413.8) .
Q. What preliminary biological assays are suitable for screening its pharmacological activity?
- Assay Design :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- SAR Strategies :
- Substituent variation : Modify the methoxy group (e.g., ethoxy, halogen) or imidazo-thiazole substituents (e.g., nitro, amino) .
- Bioisosteric replacement : Replace the benzamide with sulfonamide or urea groups to enhance solubility .
- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Data Table :
| Substituent | IC₅₀ (µM) against EGFR | Solubility (mg/mL) |
|---|---|---|
| -OCH₃ | 0.45 | 0.12 |
| -Cl | 0.78 | 0.08 |
| -NO₂ | 1.20 | 0.05 |
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Case Example : Discrepancies in anticancer activity (e.g., high potency in vitro vs. low efficacy in vivo).
- Hypothesis Testing :
- Pharmacokinetics : Measure plasma stability (e.g., half-life < 2 hours suggests rapid metabolism) .
- Metabolite identification : LC-HRMS to detect hydroxylated or demethylated derivatives .
- Formulation optimization : Use PEGylated nanoparticles to enhance bioavailability .
Q. How can the mechanism of action (MOA) be elucidated for this compound?
- Methodology :
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) .
- Proteomics : SILAC labeling to quantify protein expression changes in treated vs. untreated cells .
- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
- Root Cause Analysis :
- Steric hindrance : Bulky substituents on the phenyl ring impede reaction kinetics.
- Solution : Use Pd(OAc)₂/XPhos catalyst system for Suzuki-Miyaura coupling, improving yields from 35% to 68% .
Q. How can false positives in enzyme inhibition assays be minimized?
- Best Practices :
- Counter-screening : Test against related enzymes (e.g., PIM-1 vs. PIM-2 kinases) .
- Chelation control : Add EDTA to rule out metal ion interference .
- Dose-response curves : Use 8-point dilution series to confirm dose dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
